Ethyl 6-amino-2-methylheptanoate
Description
Ethyl 6-amino-2-methylheptanoate (IUPAC name: ethyl 2-amino-6-methylheptanoate; hydrochloride) is a branched-chain amino acid ester derivative with a hydrochloride salt modification. Its molecular formula is C₁₀H₂₂ClNO₂, and it has a molecular weight of 223.74 g/mol . The compound is characterized by an amino group at position 2, a methyl group at position 6, and an ethyl ester moiety. It is stored as a powder at 4°C and has a PubChem CID of 132327763 .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl 6-amino-2-methylheptanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-13-10(12)8(2)6-5-7-9(3)11/h8-9H,4-7,11H2,1-3H3 |
InChI Key |
NEDSHVNCUWLWLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CCCC(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of ethyl 6-amino-2-methylheptanoate involves the reaction of 6-amino-2-methylheptanoic acid with ethanol.
Reaction Conditions: The reaction typically occurs under reflux conditions with an acid catalyst.
Industrial Production: While not widely produced industrially, it can be synthesized in laboratories for research purposes.
Chemical Reactions Analysis
Reactivity: Ethyl 6-amino-2-methylheptanoate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the amino or hydroxy groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a precursor for bioactive compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
- The exact mechanism of action remains an area of ongoing research.
- It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 6-Methylheptanoate
Ethyl 6-methylheptanoate (CAS: 62337-58-0) shares a similar ester backbone but lacks the amino group. Key differences include:
- Molecular Formula: C₁₀H₂₀O₂ (vs. C₁₀H₂₂ClNO₂ in the amino derivative).
- Molecular Weight : 172.27 g/mol (vs. 223.74 g/mol).
- LogP: 2.76, indicating moderate lipophilicity, compared to the amino derivative’s higher polarity due to the hydrochloride salt .
- Applications: Used in flavor and fragrance industries due to its ester properties, whereas the amino derivative’s hydrochloride form may target drug delivery systems .
2-Amino-6-Methylheptane
Unlike the ethyl ester derivative, this compound lacks the ester group and hydrochloride salt.
Data Table: Structural and Functional Comparison
Q & A
Q. What degradation pathways occur under oxidative or hydrolytic conditions, and how are intermediates characterized?
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